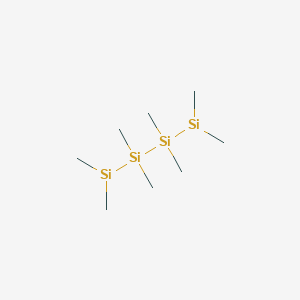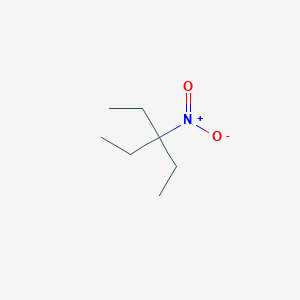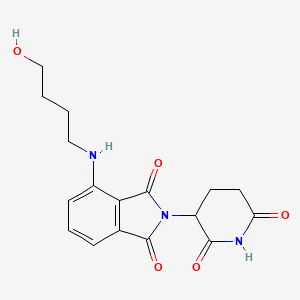
Pomalidomide-C4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-C4-OH, also known as pomalidomide, is a derivative of thalidomide and belongs to the class of immunomodulatory imide drugs. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown significant antiangiogenic, antiproliferative, and proapoptotic effects, making it a valuable therapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pomalidomide is synthesized through a multi-step process. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .
Industrial Production Methods
Industrial production of pomalidomide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . The use of continuous flow chemistry allows for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate compound is reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major product formed from these reactions is pomalidomide itself, along with various derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Pomalidomide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Angiogenesis Inhibition: Prevents the formation of new blood vessels that supply tumors.
The molecular targets of pomalidomide include cereblon, a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific proteins involved in tumor growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: Another derivative of thalidomide with similar but more potent effects.
Uniqueness
Pomalidomide is more potent than both thalidomide and lenalidomide, with a better efficacy and toxicity profile. It has shown significant activity in patients who are refractory to other treatments, making it a valuable addition to the therapeutic arsenal .
Eigenschaften
Molekularformel |
C17H19N3O5 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybutylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O5/c21-9-2-1-8-18-11-5-3-4-10-14(11)17(25)20(16(10)24)12-6-7-13(22)19-15(12)23/h3-5,12,18,21H,1-2,6-9H2,(H,19,22,23) |
InChI-Schlüssel |
MBZGGBBHLRSXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


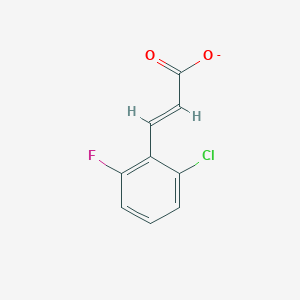
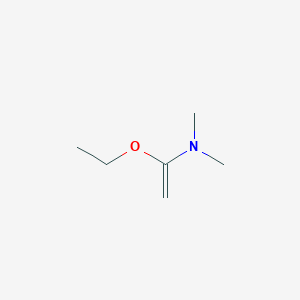
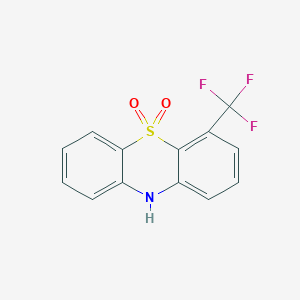

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)

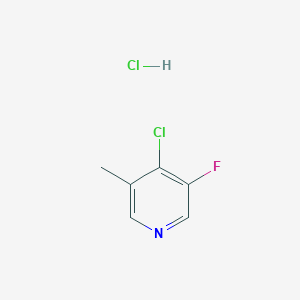
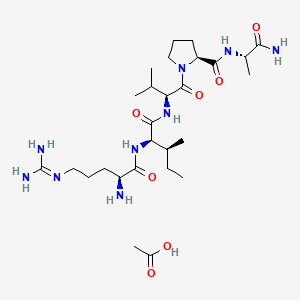
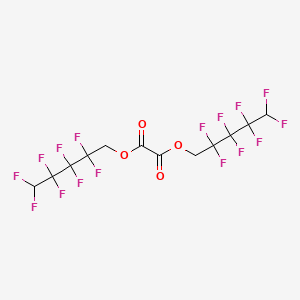
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
